N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin moiety with a phenylpyrimidine core, which contributes to its distinctive chemical properties and reactivity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of novel polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrimidine intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 6-phenylpyrimidin-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in its functional groups, leading to distinct chemical properties and applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another related compound with similar structural features but different reactivity and uses.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine is unique due to its combination of the benzodioxin and phenylpyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)15-11-18(20-12-19-15)21-14-6-7-16-17(10-14)23-9-8-22-16/h1-7,10-12H,8-9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIJARTCXVFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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